
Tetradecanoic acid, 13,13-dimethyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecanoic acid, 13,13-dimethyl-, methyl ester is a chemical compound with the molecular formula C17H34O2. It is a derivative of tetradecanoic acid, also known as myristic acid, where the 13th carbon is substituted with two methyl groups, and the carboxylic acid group is esterified with methanol. This compound is part of the fatty acid methyl ester family and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 13,13-dimethyl-, methyl ester typically involves the esterification of 13,13-dimethyl-tetradecanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Tetradecanoic acid, 13,13-dimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or acids, depending on the nucleophile used.
科学研究应用
Tetradecanoic acid, 13,13-dimethyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid esters.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of surfactants, lubricants, and as a precursor for other chemical syntheses.
作用机制
The mechanism of action of tetradecanoic acid, 13,13-dimethyl-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases, leading to the release of the parent acid and methanol. The parent acid can then participate in various metabolic pathways, influencing cellular processes such as lipid metabolism and signal transduction.
相似化合物的比较
Similar Compounds
- Tetradecanoic acid, 10,13-dimethyl-, methyl ester
- Tetradecanoic acid, 12-methyl-, methyl ester
- Methyl tetradecanoate
Uniqueness
Tetradecanoic acid, 13,13-dimethyl-, methyl ester is unique due to the presence of two methyl groups at the 13th carbon position. This structural feature can influence its physical and chemical properties, such as melting point, solubility, and reactivity, distinguishing it from other similar compounds.
属性
CAS 编号 |
93815-58-8 |
|---|---|
分子式 |
C17H34O2 |
分子量 |
270.5 g/mol |
IUPAC 名称 |
methyl 13,13-dimethyltetradecanoate |
InChI |
InChI=1S/C17H34O2/c1-17(2,3)15-13-11-9-7-5-6-8-10-12-14-16(18)19-4/h5-15H2,1-4H3 |
InChI 键 |
HMVURCFETBBBBW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCCCCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


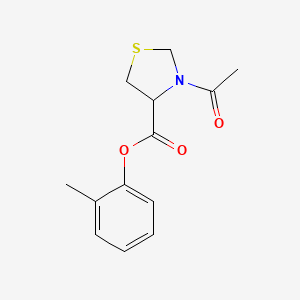
![4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B14349189.png)

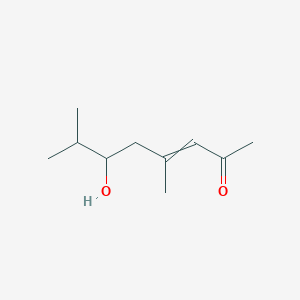
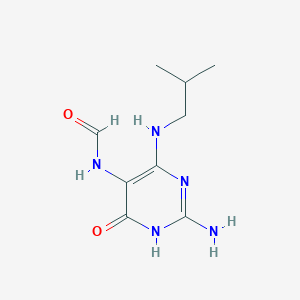
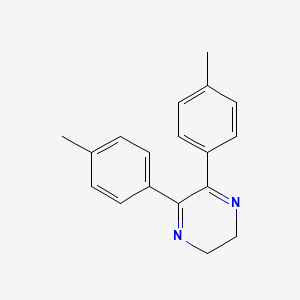
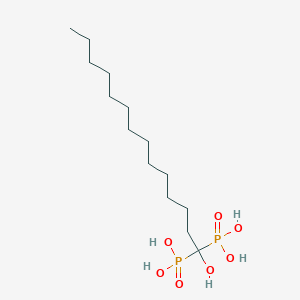
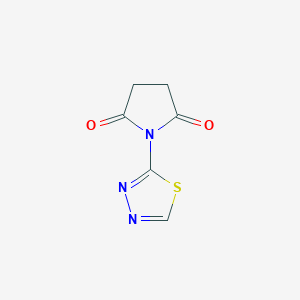
![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)
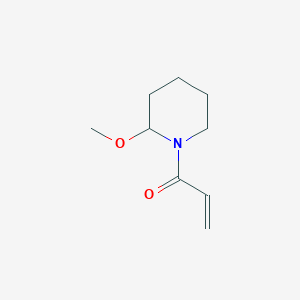
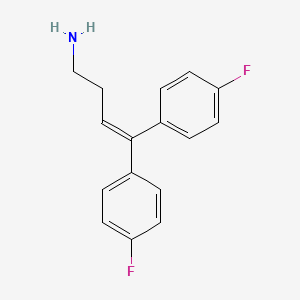
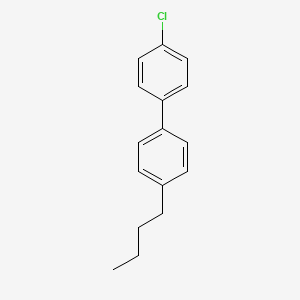
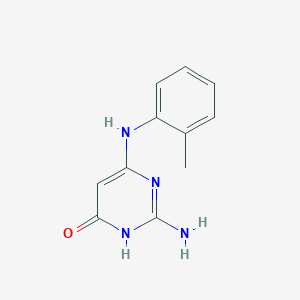
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
